molecular formula C9H12N2O4S B15230604 2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Cat. No.: B15230604
M. Wt: 244.27 g/mol
InChI Key: IHGZIGQBAIMBGF-UHFFFAOYSA-N
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Description

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound containing a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable thiadiazine precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: A precursor used in the synthesis of the compound.

    Thiadiazine derivatives:

Uniqueness

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is unique due to its specific combination of a cyclopropylmethyl group and a thiadiazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O4S/c1-6-8(9(12)13)5-11(4-7-2-3-7)16(14,15)10-6/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

IHGZIGQBAIMBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2CC2

Origin of Product

United States

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